12-Bromododécane-1-thiol

Vue d'ensemble

Description

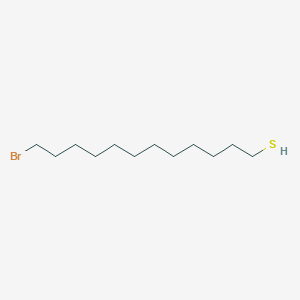

12-Bromododecane-1-thiol is an organic compound with the molecular formula C12H25BrS. It belongs to the class of alkyl thiols, characterized by the presence of a thiol group (-SH) attached to a long carbon chain. The bromine atom is located at the 12th position of the dodecane chain, making it a unique compound with specific chemical properties and applications.

Applications De Recherche Scientifique

12-Bromododecane-1-thiol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of protein-ligand interactions and as a probe for thiol-containing biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals, surfactants, and as a stabilizer for nanoparticles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 12-Bromododecane-1-thiol typically involves the reaction of 1-dodecanethiol with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 12th position. The process can be summarized as follows:

Starting Material: 1-Dodecanethiol

Reagent: Bromine (Br2)

Solvent: An inert solvent such as carbon tetrachloride (CCl4)

Reaction Conditions: The reaction is conducted at room temperature with constant stirring to ensure uniform distribution of bromine.

The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals, which then react with the 12th carbon of the dodecane chain to form 12-Bromododecane-1-thiol.

Industrial Production Methods

In an industrial setting, the production of 12-Bromododecane-1-thiol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves the continuous addition of bromine to a flowing stream of 1-dodecanethiol in the presence of an inert solvent.

Analyse Des Réactions Chimiques

Types of Reactions

12-Bromododecane-1-thiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiolates (RS-).

Oxidation Reactions: The thiol group can be oxidized to form disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

Reduction Reactions: The bromine atom can be reduced to form 1-dodecanethiol.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents for thiol oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for bromine reduction.

Major Products Formed

Substitution: 12-Hydroxy-1-dodecanethiol, 12-Amino-1-dodecanethiol, 12-Alkylthio-1-dodecanethiol.

Oxidation: 1-Dodecanedisulfide, 1-Dodecanesulfonic acid.

Reduction: 1-Dodecanethiol.

Mécanisme D'action

The mechanism of action of 12-Bromododecane-1-thiol involves its interaction with various molecular targets. The thiol group can form strong covalent bonds with metal ions and electrophiles, making it an effective ligand in coordination chemistry. The bromine atom can participate in substitution reactions, allowing the compound to modify other molecules selectively.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Dodecanethiol: Lacks the bromine atom, making it less reactive in substitution reactions.

12-Bromo-1-dodecanol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.

1-Dodecanesulfonic acid: An oxidized form of 1-dodecanethiol with a sulfonic acid group.

Uniqueness

12-Bromododecane-1-thiol is unique due to the presence of both a thiol group and a bromine atom, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile compound in synthetic chemistry and various industrial applications.

Activité Biologique

12-Bromododecane-1-thiol (C12H25BrS) is a brominated thiol compound that has garnered attention in various fields of research, particularly in biological and medicinal chemistry. Its unique structure, characterized by a long carbon chain and a thiol functional group, suggests potential biological activities that warrant detailed investigation.

- Chemical Formula : C12H25BrS

- Molecular Weight : 293.3 g/mol

- CAS Number : 176109-91-4

- Structure : The compound consists of a dodecane backbone with a bromine atom at the 12th carbon and a thiol group (-SH) at the first carbon.

The biological activity of 12-bromododecane-1-thiol can be attributed to its ability to participate in various biochemical interactions:

- Nucleophilic Reactions : The thiol group can undergo nucleophilic substitution reactions, allowing it to interact with electrophilic centers in biological molecules, such as proteins and nucleic acids.

- Redox Reactions : Thiols are known for their redox properties, which can influence cellular signaling pathways and antioxidant defenses.

Antimicrobial Properties

Research indicates that compounds similar to 12-bromododecane-1-thiol exhibit antimicrobial activity. Studies have shown that brominated alkanes can disrupt microbial cell membranes, leading to cell lysis. This property makes such compounds potential candidates for developing antimicrobial agents.

Cytotoxicity and Anticancer Activity

In vitro studies have suggested that brominated thiols may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of oxidative stress and apoptosis in cancer cells. For instance, related compounds have been shown to inhibit the growth of A549 human lung adenocarcinoma cells, highlighting the potential of 12-bromododecane-1-thiol in cancer therapy.

Research Findings

Case Studies

- Antimicrobial Activity : A study examining the effects of various brominated alkanes on bacterial strains demonstrated significant antimicrobial activity, with implications for developing new disinfectants or preservatives.

- Cytotoxic Effects on Cancer Cells : Research involving brominated compounds showed promising results in inhibiting the proliferation of cancer cells, suggesting that 12-bromododecane-1-thiol could be explored further for its anticancer properties.

- Modification of Proteins : In studies focused on protein reactivity, thiol compounds were used to modify peptide chains, indicating that 12-bromododecane-1-thiol could serve as a useful tool in proteomics and drug design.

Propriétés

IUPAC Name |

12-bromododecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BrS/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIVVUUQQAXEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCBr)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.